molecular formula C9H6ClNO2 B3252771 3-Chloro-1H-indole-6-carboxylic acid CAS No. 219508-17-5

3-Chloro-1H-indole-6-carboxylic acid

Cat. No. B3252771
CAS RN: 219508-17-5
M. Wt: 195.6 g/mol
InChI Key: PZARQIQAMMARKR-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole-6-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular formula of 3-Chloro-1H-indole-6-carboxylic acid is C9H6ClNO2 . Its average mass is 195.602 Da and its monoisotopic mass is 195.008713 Da .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One notable application of derivatives of 3-Chloro-1H-indole-6-carboxylic acid is in pharmacological research. A study by Baron et al. (2005) reports on the synthesis and evaluation of various derivatives, highlighting a compound that acts as a potent and selective antagonist of the glycine site of the NMDA receptor, used in exploring treatments for conditions like stroke (Baron et al., 2005).

Synthesis of 3-Substituted Acylindoles

Abdel-Motaleb et al. (2007) describe a method for synthesizing 3-substituted acylindoles, starting with carboxylic acids and indole in acetic anhydride solutions. This process also enables the creation of various 3-substituted indoles (Abdel-Motaleb et al., 2007).

Antibacterial and Antifungal Applications

Raju et al. (2015) synthesized a series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, which were evaluated for their antibacterial and antifungal activities. These compounds showed significant effectiveness against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).

Molecular Docking Studies

Ganga Reddy et al. (2022) conducted molecular docking studies with 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, derived from 1H-indole-2-carboxylic acids. These studies are vital in drug discovery, helping to predict how these compounds interact with target proteins (Ganga Reddy et al., 2022).

Allosteric Inhibition of Enzymes

Wright et al. (2003) discovered that 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid is an allosteric inhibitor of fructose 1,6-bisphosphatase, an enzyme important in glucose metabolism. This finding opens up avenues for novel approaches to enzyme inhibition, which could be beneficial in treating metabolic disorders (Wright et al., 2003).

properties

IUPAC Name

3-chloro-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARQIQAMMARKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of indole-6-carboxylic acid (2.45 g, 15.2 mmol) in dichloromethane (100 mL) and DMF (10 mL) was added N-chlorosuccinimide (2 g, 15.2 mmol). After 3 h, the solvent was removed in vacuo and the residue was suspended in dichloromethane, sonicated and filtered to give 2.38 g (80%) of the title compound.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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